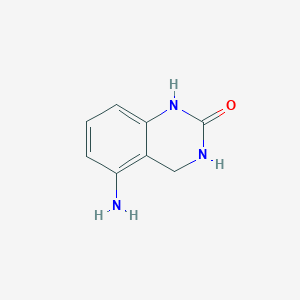

5-Amino-3,4-dihydroquinazolin-2(1H)-one

Description

Properties

IUPAC Name |

5-amino-3,4-dihydro-1H-quinazolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c9-6-2-1-3-7-5(6)4-10-8(12)11-7/h1-3H,4,9H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYQLWDBQJGIQGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2NC(=O)N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Computational Structural Analysis of 5 Amino 3,4 Dihydroquinazolin 2 1h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 5-Amino-3,4-dihydroquinazolin-2(1H)-one and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed to characterize the quinazolinone scaffold. In the structural analysis of these compounds, the disappearance of signals corresponding to starting materials and the appearance of new, characteristic signals confirm the formation of the desired product. mdpi.com For instance, in the synthesis of Schiff's bases from amino quinazolinones, the disappearance of the NH₂ signal and the emergence of a new singlet for the azomethine proton (HC=N) are key indicators of a successful reaction. mdpi.com

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy is instrumental in identifying the number and type of protons in a molecule. For 3,4-dihydroquinazolinone derivatives, the spectrum reveals characteristic signals for protons on the aromatic ring, the heterocyclic ring, and any substituents.

The protons of the dihydroquinazolinone core typically appear in distinct regions. The N-H protons of the heterocyclic ring usually resonate as broad singlets. The methylene (B1212753) protons (-CH₂-) at the C4 position typically appear as a singlet. mdpi.combeilstein-journals.org The aromatic protons on the benzo-fused ring exhibit complex splitting patterns (multiplets, doublets, triplets) in the downfield region, generally between δ 6.5 and 8.5 ppm, with their exact chemical shifts and coupling constants depending on the substitution pattern. mdpi.comrsc.org

For example, in 2-phenyl-3,4-dihydroquinazoline, the CH₂ protons at C4 appear as a singlet at δ 4.74 ppm, while the aromatic protons are observed as multiplets between δ 6.93 and 7.77 ppm. mdpi.com Substitution on the quinazolinone ring or on appended groups significantly influences the chemical shifts.

Table 1: Selected ¹H NMR Spectral Data for 3,4-Dihydroquinazolin-2(1H)-one Derivatives Solvent: CDCl₃ unless otherwise noted.

| Compound | Aromatic Protons (δ ppm) | -CH₂- (C4) (δ ppm) | Other Key Signals (δ ppm) |

|---|---|---|---|

| 2-Phenyl-3,4-dihydroquinazoline | 6.93-7.77 (m, 8H) | 4.74 (s, 2H) | 4.89 (s, 1H, NH) |

| 2-(4-Chlorophenyl)-3,4-dihydroquinazoline | 6.94-7.77 (m, 7H) | 4.77 (s, 2H) | 3.93 (s, 1H, NH) |

| 2-(Thiophen-2-yl)-3,4-dihydroquinazoline | 6.94-7.44 (m, 7H) | 4.74 (s, 2H) | 4.13 (s, 1H, NH) |

| 2-(2-Methylphenyl)-3,4-dihydroquinazoline | 6.94-7.38 (m, 8H) | 4.75 (s, 2H) | 2.45 (s, 3H, CH₃) |

Data sourced from multiple studies. mdpi.combeilstein-journals.orgmdpi.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The carbonyl carbon (C=O) at the C2 position is a particularly characteristic signal in dihydroquinazolinone derivatives, typically resonating in the highly deshielded region of the spectrum, often above δ 160 ppm. rsc.orgnih.gov

The carbon atoms of the aromatic ring appear in the range of approximately δ 110-150 ppm. The specific chemical shifts are influenced by the electronic effects of the substituents. The methylene carbon at C4 is typically found further upfield, around δ 44-45 ppm. mdpi.combeilstein-journals.org In substituted derivatives, the signals for the substituent carbons provide further structural confirmation. For instance, in 2-phenyl-3,4-dihydroquinazoline, the C4 carbon appears at δ 44.4 ppm, while the aromatic carbons resonate between δ 119.7 and 155.3 ppm. mdpi.com

Table 2: Selected ¹³C NMR Spectral Data for 3,4-Dihydroquinazolin-2(1H)-one Derivatives Solvent: CDCl₃ unless otherwise noted.

| Compound | C=O (C2) (δ ppm) | Aromatic Carbons (δ ppm) | -CH₂- (C4) (δ ppm) | Other Key Signals (δ ppm) |

|---|---|---|---|---|

| 2-Phenyl-3,4-dihydroquinazoline | 155.3 (C=N type) | 119.7-139.9 | 44.4 | - |

| 2-(4-Chlorophenyl)-3,4-dihydroquinazoline | 153.7 (C=N type) | 120.1-141.2 | 44.7 | - |

| 2-(Thiophen-2-yl)-3,4-dihydroquinazoline | 149.8 (C=N type) | 120.5-139.8 | 44.7 | - |

| 2-(2-Methylphenyl)-3,4-dihydroquinazoline | 156.4 (C=N type) | 119.7-140.7 | 45.0 | 19.3 (CH₃) |

Note: In the provided examples for 2-substituted-3,4-dihydroquinazolines, the C2 carbon is part of a C=N bond within the imine structure, not a C=O carbonyl, hence its chemical shift is more upfield than a typical quinazolin-2-one. The final entry shows a true quinazolin-4-one structure for comparison. Data sourced from multiple studies. mdpi.combeilstein-journals.orgmdpi.com

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For derivatives of 5-Amino-3,4-dihydroquinazolin-2(1H)-one, high-resolution mass spectrometry (HRMS) provides precise mass measurements, allowing for the confirmation of the molecular formula. mdpi.combeilstein-journals.org

Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization methods used. The mass spectrum displays a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which corresponds to the molecular weight of the compound.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecule breaks apart in a predictable manner, and the resulting fragment ions are characteristic of the compound's structure. For quinazolinone derivatives, fragmentation often involves the loss of substituents or cleavage of the heterocyclic ring. For example, in the mass spectrum of a 3-amino-2-methyl-5,6-dimethoxyquinazolin-4(3H)-one derivative, the molecular ion at m/z 235 was observed to fragment by losing an –NH group to give a fragment at m/z 220. Subsequent losses of groups like CH₂, HCO, and CN lead to a series of smaller fragment ions that help to piece together the original structure. sciencepublishinggroup.com This systematic breakdown is crucial for confirming the identity and structure of newly synthesized compounds. sciencepublishinggroup.comresearchgate.net

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Selected Dihydroquinazoline (B8668462) Derivatives

| Compound | Molecular Formula | Calculated m/z ([M+H]⁺) | Found m/z ([M+H]⁺) |

|---|---|---|---|

| 2-Phenyl-3,4-dihydroquinazoline | C₁₄H₁₃N₂ | 209.1073 | 209.1077 |

| 2-(2-Methylphenyl)-3,4-dihydroquinazoline | C₁₅H₁₅N₂ | 223.1230 | 223.1225 |

| 2-(4-Chlorophenyl)-3,4-dihydroquinazoline | C₁₄H₁₂ClN₂ | 243.0684 | 243.0683 |

Data sourced from multiple studies. mdpi.combeilstein-journals.org

Vibrational Spectroscopy (FT-IR, FT-Raman) in Molecular Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

For 5-Amino-3,4-dihydroquinazolin-2(1H)-one and its derivatives, key vibrational modes include:

N-H Stretching: The N-H bonds of the amino group (-NH₂) and the amide/lactam (-NH-) in the ring give rise to stretching vibrations typically in the range of 3100-3400 cm⁻¹. biointerfaceresearch.com

C=O Stretching: The carbonyl group (C=O) of the lactam ring exhibits a strong absorption band, usually between 1640-1680 cm⁻¹. This is one of the most prominent peaks in the IR spectrum. mdpi.com

C=N and C=C Stretching: Stretching vibrations from C=N and aromatic C=C bonds are observed in the 1570-1620 cm⁻¹ region. mdpi.com

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the -CH₂- group is found just below 3000 cm⁻¹. biointerfaceresearch.com

The combination of FT-IR and FT-Raman provides complementary information, as some vibrational modes that are weak in IR may be strong in Raman, and vice versa. These techniques are essential for confirming the presence of the core quinazolinone structure and its functional groups. biointerfaceresearch.comtubitak.gov.tr

Table 4: Characteristic FT-IR Absorption Frequencies for Quinazolinone Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch (Amine/Amide) | 3100 - 3400 | Stretching vibration of N-H bonds. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching of C-H bonds in the aromatic ring. |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Stretching of C-H bonds in the methylene group. |

| C=O Stretch (Amide I) | 1640 - 1680 | Strong absorption from the carbonyl group in the lactam ring. |

Data compiled from various spectroscopic studies of related compounds. mdpi.combiointerfaceresearch.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The quinazolinone core contains a conjugated system of pi (π) electrons, which gives rise to characteristic absorption bands.

Typically, dihydroquinazolinone derivatives exhibit two main absorption bands:

A high-energy band at shorter wavelengths (around 220-280 nm) attributed to π → π* transitions within the aromatic system. chemmethod.com

A lower-energy band at longer wavelengths (often above 280 nm) corresponding to n → π* transitions, which involve the non-bonding electrons on the nitrogen and oxygen atoms. chemmethod.com

The position (λₘₐₓ) and intensity of these absorption bands can be influenced by the solvent and the nature of the substituents on the quinazolinone ring. This technique is useful for confirming the presence of the chromophoric quinazolinone system and studying its electronic properties. researchgate.net

Table 5: UV-Vis Spectral Data for a Quinazolinone Derivative

| Compound | λₘₐₓ (nm) | Type of Transition |

|---|---|---|

| A 2-phenyl-3-amino-quinazolin-4(3H)-one derivative | 204 | π → π* |

Data sourced from a study on a related quinazolinone structure. chemmethod.com

Structure Activity Relationship Sar Studies of 5 Amino 3,4 Dihydroquinazolin 2 1h One Derivatives

Impact of Substituent Position and Nature on Biological Efficacy

The biological activity of 5-Amino-3,4-dihydroquinazolin-2(1H)-one derivatives is profoundly influenced by the nature and position of substituents on the quinazolinone core. The properties of these derivatives are strongly shaped by the extent of conjugation and the specific placement of functional groups on both the benzene (B151609) and pyrimidine (B1678525) rings. nih.gov Structure-activity relationship studies have highlighted the significance of substituents at various positions of the quinazolinone ring in determining the pharmacological activity of the compound. nih.gov

In the broader class of quinazolinones, modifications at the N-3 and C-6 positions with electronegative substituents have been shown to foster optimal polar interactions and hydrophobic contacts within the ATP-binding site of receptors like EGFR, significantly enhancing inhibitory activity. acs.org For dihydroquinazolin-2(1H)-one derivatives, the strategic placement of different functional groups allows for the exploration of chemical diversity, which is crucial for developing compounds with desired biological activities. nih.gov The tetrafunctional nature of precursors like N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid enables the synthesis of a variety of dihydroquinazolin-2(1H)-one derivatives with diverse substituents. nih.gov

SAR Focused on Specific Pharmacological Activities

Anticancer/Antiproliferative Activity SAR

Derivatives of the quinazolinone scaffold are prominent in the design of anticancer agents, often targeting kinases and receptor kinases. nih.gov For instance, a series of 3,4-disubstituted dihydroquinazolin-2(1H)-ones demonstrated anti-proliferative activity against HepG-2, A2780, and MDA-MB-231 cell lines. nih.gov The introduction of an aryl sulfamate (B1201201) motif, mimicking steroidal compounds, into quinazolinone-based agents has led to potent microtubule disruptors. nih.gov Specifically, evaluation against breast and prostate tumor cell lines identified compounds with significant antiproliferative activity, with some exhibiting GI50 values as low as 50 nM. nih.gov

The substitution pattern on the quinazolinone ring is critical for anticancer efficacy. For example, in a series of 2-styrylquinazolin-4(3H)-ones, which share a related scaffold, the position of a methoxy (B1213986) group on the styryl ring dramatically influenced cytotoxicity and tubulin polymerization inhibition. rsc.org An ortho-methoxy substituent resulted in sub-micromolar cytotoxicity, while moving it to the meta and para positions led to a reduction in activity. rsc.org This highlights the sensitivity of the biological activity to the precise placement of even small functional groups.

Enzyme Inhibition SAR (e.g., MAO-B, CDK5, EGFR, PI3K/HDAC, NEIL2)

The quinazolinone core is a privileged scaffold for developing enzyme inhibitors.

EGFR Inhibition : The quinazoline (B50416) structure is a favorable scaffold for EGFR inhibitors due to its high affinity for the active site of the EGFR kinase. nih.govmdpi.com SAR studies on related 4-anilino-quinazoline derivatives revealed that 6,7-dimethoxy substitution was favorable for EGFR inhibition. nih.gov The insertion of an (E)-propen-1-yl moiety also resulted in potent EGFR inhibitors with higher antiproliferative activity than the reference drug gefitinib. nih.gov Furthermore, a flexible four-carbon linker between a sulfamoyl-aryl moiety and the quinazoline core increased inhibitory activities toward both wild-type and mutant EGFR. nih.gov

PI3K/HDAC Inhibition : A series of quinazolin-4-one based hydroxamic acids were designed as dual PI3K/HDAC inhibitors. nih.govbohrium.com SAR studies showed that 5-substituted quinazolinones were generally more potent than 4-substituted quinazolines for both PI3K and HDAC enzyme inhibition. nih.gov The nature of the linker between the quinazolinone core and the hydroxamic acid moiety was critical, with amino-alkyl heterocycle linkers like 3-(methylamino)pyridine showing good inhibition for PI3K and HDAC6. nih.gov

CDK5 Inhibition : A series of 3,4-dihydroquinazolin-2(1H)-ones were designed and synthesized as potential CDK5 inhibitors. researchgate.netresearchgate.net The design was based on the co-crystallographic data of a known acyclic urea (B33335) inhibitor with the CDK2 enzyme, suggesting that the rigidified dihydroquinazolinone scaffold could effectively target this kinase. researchgate.net

Antimalarial Activity SAR

Dihydroquinazolinone derivatives have emerged as a novel class of antimalarial agents. Specifically, dihydroquinazolinone-3-carboxamides have been identified as targeting PfATP4. nih.gov Optimization efforts focused on improving aqueous solubility and metabolic stability to enhance pharmacokinetic profiles and in vivo efficacy. nih.gov The incorporation of heterocycle systems at the 8-position of the scaffold provided the best balance between parasite activity, solubility, and stability. nih.gov

In a different series of quinazolinone-2-carboxamide derivatives, SAR studies revealed that an acidic moiety was crucial for antiplasmodial activity; its removal or replacement led to a complete loss of activity. acs.org

Anticonvulsant Activity SAR

The quinazolinone scaffold is a well-established pharmacophore for anticonvulsant activity. For 3-alkyl-3,4-dihydro-2(1H)-quinazolinones, structure-activity investigations showed that optimal activity was achieved with 3-isopropyl and 3-cyclohexyl analogs, which were effective against seizures induced by maximal electroshock. researchgate.net

In a broader context of quinazolin-4(3H)-ones, certain structural features are essential for binding to the GABAA receptor, a key target for anticonvulsants. These include the hydrophobic quinazolinone moiety, an electron-donating atom at N1, and a carbonyl group for hydrogen bonding. nih.gov The substituents at positions 2 and 3 are primarily responsible for modulating the pharmacokinetics and potency of the anticonvulsant effect. nih.gov For instance, incorporating amino acids into the structure of quinazolin-4(3H)-ones has been shown to improve their bioavailability and anticonvulsant activity. nih.gov

Antibacterial Activity SAR

Quinazolinone derivatives have demonstrated a broad spectrum of antibacterial activity. The antimicrobial efficacy is highly dependent on the substitution pattern on the quinazolinone ring. nih.gov For example, the introduction of secondary or alicyclic amines at the C-2 position of the quinazolinone ring has been shown to be a viable strategy for developing new antimicrobial agents. nih.gov

In one study, a series of 2,3,6-trisubstituted Quinazolin-4-ones, where position 6 was substituted with a bromine atom, showed varied activity against both Gram-positive and Gram-negative bacteria, as well as fungi. biomedpharmajournal.org The nature of the substituent at position 3 significantly influenced the antimicrobial spectrum and potency. biomedpharmajournal.org Similarly, another study found that most of their synthesized dihydroquinazolinone derivatives showed considerable activity, with some compounds being particularly effective against P. aeruginosa. researchgate.net

Rational Design Strategies based on SAR (e.g., Topliss Molecular Design)

Rational drug design for 5-Amino-3,4-dihydroquinazolin-2(1H)-one derivatives often employs established methodologies like the Topliss molecular design scheme to systematically explore the impact of substituent modifications on biological activity. The Topliss scheme is a non-mathematical, operational guide for analog synthesis that aids in maximizing the probability of discovering a more potent compound within a series. It is particularly useful in the early stages of lead optimization when a hit compound has been identified.

The application of the Topliss scheme typically begins with a parent compound, in this case, an unsubstituted or minimally substituted 5-Amino-3,4-dihydroquinazolin-2(1H)-one derivative. Subsequent modifications are then made to the aromatic ring of this scaffold, guided by the scheme's decision tree. This tree suggests a sequence of substitutions based on the electronic (σ), hydrophobic (π), and steric (Es) properties of the substituents.

For instance, a study investigating a series of dihydroquinazoline-2(1H)-one derivatives as potential anticancer agents utilized a similar rational approach to evaluate the structure-activity relationship. mdpi.com While not focused solely on the 5-amino analogs, the principles of the Topliss method were applied to understand the influence of various substituents on cytotoxicity. mdpi.com The process would involve synthesizing an initial set of analogs, for example, with hydrogen, a weakly electron-donating group like methyl, and a weakly electron-withdrawing and lipophilic group like chloro at a specific position on the phenyl ring.

The biological activity of these initial compounds would then be determined, and the results would dictate the next round of synthesis. If the chloro-substituted analog shows higher potency, the Topliss scheme would suggest further exploration with more lipophilic and electron-withdrawing groups. Conversely, if the methyl-substituted analog is more active, the scheme would guide the synthesis towards other electron-donating groups.

A hypothetical application of the Topliss scheme to a generic 5-Amino-3,4-dihydroquinazolin-2(1H)-one scaffold is presented in the table below, illustrating the decision-making process based on observed activity changes.

| Compound | Substituent (R) | Hypothetical Activity | Next Suggested Substituent (based on Topliss Scheme) |

|---|---|---|---|

| 1 | H | + | 4-Cl |

| 2 | 4-Cl | ++ | 3,4-diCl |

| 3 | 4-CH3 | + | 4-OCH3 |

| 4 | 3,4-diCl | +++ | 4-CF3 |

| 5 | 4-OCH3 | - | Re-evaluate initial substitutions |

This systematic approach allows for an efficient exploration of the chemical space around the 5-Amino-3,4-dihydroquinazolin-2(1H)-one core, guiding the medicinal chemist towards derivatives with optimized biological activity.

Ligand-Based SAR Approaches for Lead Optimization

In the absence of a high-resolution structure of the biological target, ligand-based SAR approaches become paramount for lead optimization. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) and pharmacophore modeling are powerful tools in this domain.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to correlate the 3D structural features of a series of 5-Amino-3,4-dihydroquinazolin-2(1H)-one derivatives with their biological activities. These models can generate predictive contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor characteristics are favorable or unfavorable for activity. For example, a 3D-QSAR study on a series of quinazolinone derivatives as anticancer agents revealed that specific substitutions at positions 2 and 3 significantly influenced their cytotoxic effects. researchgate.net

Pharmacophore modeling, another key ligand-based technique, involves identifying the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific target and elicit a biological response. For a series of active 5-Amino-3,4-dihydroquinazolin-2(1H)-one derivatives, a pharmacophore model might consist of a hydrogen bond donor (the amino group at position 5), a hydrogen bond acceptor (the carbonyl oxygen at position 2), and one or more aromatic or hydrophobic regions. This model can then be used as a 3D query to screen virtual compound libraries to identify novel scaffolds with the desired features for potential activity.

The following table presents hypothetical data from a ligand-based SAR study on a series of 5-Amino-3,4-dihydroquinazolin-2(1H)-one derivatives, illustrating the correlation between structural modifications and inhibitory activity against a hypothetical kinase.

| Compound | R1 Substituent | R2 Substituent | IC50 (µM) | Key Pharmacophoric Features |

|---|---|---|---|---|

| A-1 | H | Phenyl | 10.5 | HBD, HBA, Aromatic |

| A-2 | H | 4-Chlorophenyl | 2.1 | HBD, HBA, Aromatic, Hydrophobic |

| A-3 | Methyl | Phenyl | 15.2 | HBD, HBA, Aromatic |

| A-4 | H | 4-Methoxyphenyl (B3050149) | 8.7 | HBD, HBA, Aromatic, HBA |

| A-5 | H | 3-Pyridyl | 5.3 | HBD, HBA, Aromatic, HBA |

Through the iterative process of designing, synthesizing, and testing new analogs based on the insights gained from these ligand-based models, medicinal chemists can systematically optimize the 5-Amino-3,4-dihydroquinazolin-2(1H)-one scaffold to develop potent and selective lead compounds.

Molecular Mechanisms of Action of 5 Amino 3,4 Dihydroquinazolin 2 1h One and Analogues

Interaction with Molecular Targets

Analogues of 5-Amino-3,4-dihydroquinazolin-2(1H)-one exert their effects by physically binding to and altering the function of essential biomolecules, which are crucial for cell function and replication.

The quinazolinone scaffold is a prominent feature in a variety of enzyme inhibitors, targeting kinases and other enzymes that are often dysregulated in cancer. tandfonline.comresearchgate.net These compounds can act as competitive or non-competitive inhibitors, leading to the disruption of signaling pathways that control cell growth, division, and survival.

A range of quinazolinone derivatives have demonstrated inhibitory activity against multiple tyrosine protein kinases, including Cyclin-Dependent Kinase 2 (CDK2), HER2, EGFR, and VEGFR2. nih.gov For instance, certain quinazolin-4(3H)-one hydrazides exhibited potent cytotoxicity against breast and ovarian cancer cell lines, with some compounds showing inhibitory activity against CDK2 that is comparable to the drug imatinib. tandfonline.com Molecular docking studies suggest that these compounds can act as either ATP-competitive or non-competitive inhibitors, binding to the kinase domain and preventing its function. nih.gov

Other enzymes targeted by quinazolinone analogues include:

PI3K (Phosphoinositide 3-kinase): Derivatives have shown notable enzymatic activity, with some exhibiting selectivity for specific PI3K isoforms. mdpi.com

Carbonic Anhydrase-II: Certain analogues have been identified as competitive inhibitors of both human and bovine carbonic anhydrase-II. nih.gov

Tyrosinase: Quinazolinone derivatives have been developed as tyrosinase inhibitors, with a hybrid approach, combining the quinazolinone scaffold with other active molecules like citral, proving effective. nih.gov

| Compound/Derivative Type | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Quinazolin-4(3H)-one derivative (Compound 106) | CDK4 | 0.47 µM | mdpi.com |

| Quinazolin-4(3H)-one hydrazide (Compound 3i) | CDK2 | 0.177 ± 0.032 µM | tandfonline.com |

| Quinazolin-4(3H)-one derivative (Compound 137) | PI3Kγ/δ | 0.09 nM | mdpi.com |

| Fluoroquinazolinone (Compound E) | EGFR | Excellent activity (specific IC50 not provided) | mdpi.com |

Analogues of 5-Amino-3,4-dihydroquinazolin-2(1H)-one have been investigated for their ability to modulate the function of neurotransmitter receptors, particularly the γ-aminobutyric acid type A (GABAA) receptor. ijpsdronline.com The GABAA receptor is a ligand-gated ion channel that plays a crucial role in mediating inhibitory neurotransmission in the central nervous system. nih.gov

Derivatives with the pyrazolo[1,5-a]quinazoline scaffold have been synthesized and evaluated as modulators of the GABAA receptor. mdpi.comnih.gov Electrophysiological studies on recombinant GABAA receptors have shown that these compounds can act as partial agonists or inverse partial agonists, either enhancing or reducing the chloride current induced by GABA. nih.gov Some compounds have also shown the ability to act as null modulators that can antagonize the effects of other known ligands at a non-traditional benzodiazepine (B76468) binding site on the receptor. mdpi.com

Molecular docking studies have been employed to understand the interaction between quinazolinone derivatives and the GABAA receptor. ijpsdronline.com These studies predict that the compounds can bind to the receptor with high affinity, with some derivatives showing a greater predicted binding energy than the reference drug diazepam. ijpsdronline.com The interaction is often characterized by hydrogen bonds with specific amino acid residues within the receptor's binding pocket. ijpsdronline.com

Cellular Pathway Modulation

Beyond direct molecular interactions, these compounds influence complex cellular processes, leading to outcomes such as programmed cell death and the halting of the cell division cycle.

A key mechanism of action for many anticancer quinazolinone derivatives is the induction of apoptosis, or programmed cell death. nih.govajms.iqrdd.edu.iq The ability of these compounds to trigger apoptosis is a crucial factor in their therapeutic efficacy against cancer cells. ajms.iq

Quinazolinone analogues have been shown to induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. mdpi.commdpi.com Mechanistic studies have revealed that this process often involves the activation of caspases, a family of proteases that execute the apoptotic program. For example, some 2,3-dihydroquinazolin-4(1H)-one derivatives induce apoptosis by up-regulating the expression of cleaved Poly (ADP-ribose) polymerase-1 (PARP-1) and caspase-3. mdpi.comnih.gov Similarly, quinazolinone-chalcone hybrids have been demonstrated to induce apoptosis via the cleavage of caspase-3 and PARP-1. rsc.org

The induction of apoptosis by these compounds has been observed in various cancer cell lines, including breast carcinoma (MCF-7) and lung adenocarcinoma (A549). ajms.iqrdd.edu.iq

| Compound/Derivative Type | Cancer Cell Line | Observed Mechanism | Reference |

|---|---|---|---|

| 2,3-dihydroquinazolin-4(1H)-one derivative (Compound 105) | Not specified | Upregulation of cleaved PARP-1 and caspase-3 | mdpi.com |

| Quinazolinone-chalcone hybrids | Epidermoid carcinoma A431 | Induction of caspase-3 and PARP-1 cleavage | rsc.org |

| Quinazolinone derivatives (M1 and M2) | MCF-7 and A549 | Effective inducers of apoptosis | ajms.iqrdd.edu.iq |

| 3-methylquinazolinone derivative (Compound 107) | A549, PC-3, SMMC-7721 | Induced late apoptosis | nih.gov |

Analogues of 5-Amino-3,4-dihydroquinazolin-2(1H)-one can disrupt the normal progression of the cell cycle, a fundamental process for cell proliferation. nih.gov Many of these derivatives have been shown to cause an accumulation of cells in specific phases of the cell cycle, most notably the G2/M phase, which precedes mitosis. mdpi.combohrium.commdpi.com

For instance, a series of 2-substituted 2,3-dihydroquinazolin-4(1H)-one derivatives were found to induce G2/M-phase cell cycle arrest. mdpi.com This arrest is often a consequence of the compound's effect on other cellular components, such as microtubules. mdpi.com Other studies have shown that different quinazolinone analogues can arrest the cell cycle at various phases; one derivative, for example, caused cell cycle cessation at the S phase in a melanoma cell line and at the G2/M phase in a glioblastoma cell line, suggesting that its target could be CDK2. nih.gov

The inhibition of aurora kinases, which are key regulators of mitosis, by certain quinazolin-4(3H)-one derivatives also leads to cell cycle arrest in the G2/M phase, followed by apoptosis. mdpi.com Flow cytometry analysis has confirmed that treatment with these compounds leads to a significant increase in the population of cells in the G2/M phase. mdpi.comrsc.org

A significant mechanism of action for several quinazolinone analogues is the inhibition of tubulin polymerization. mdpi.comnih.govnih.govplos.org Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle required for cell division. By preventing the assembly of tubulin into functional microtubules, these compounds disrupt mitosis and ultimately lead to cell death. mdpi.complos.org

Several 2,3-dihydroquinazolin-4(1H)-one derivatives have been identified as potent inhibitors of microtubule protein polymerization in vitro. mdpi.comnih.gov These compounds disrupt the cellular microtubule network, which in turn leads to the previously mentioned G2/M phase cell cycle arrest and apoptosis. mdpi.comnih.gov Molecular docking studies suggest that these derivatives can effectively occupy the colchicine (B1669291) binding site on tubulin, thereby preventing its polymerization. mdpi.comrsc.orgnih.gov

The structure of the quinazolinone derivative plays a crucial role in its ability to inhibit microtubule polymerization. For example, aryl rings substituted with halogens, nitro groups, or methoxy (B1213986) groups can enhance microtubule binding. mdpi.com One particular 2,3-dihydroquinazolin-4(1H)-one analogue, compound 64, was identified as a tubulin polymerization inhibitor with sub-micromolar cytotoxicity. rsc.orgnih.gov

| Compound/Derivative Type | Effect | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Quinazolin-4(3H)-one derivative (Compound 106) | Microtubule polymerization inhibition | 0.6 µM | mdpi.com |

| Fluoroquinazolinone (Compound E) | Tubulin polymerization inhibition | 6.24 µM | mdpi.com |

| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (Compound 39) | Complete inhibition of tubulin polymerization | Not specified | rsc.orgnih.gov |

| 2-(2-methoxystyryl)quinazolin-4(3H)-one (Compound 64) | Inhibition of tubulin polymerization | Not specified | rsc.orgnih.gov |

Modulation of Phosphoinositide 3-Kinase (PI3K) and Histone Deacetylase (HDAC) Activities

The dual inhibition of Phosphoinositide 3-Kinase (PI3K) and Histone Deacetylases (HDACs) is a significant strategy in cancer therapy, as simultaneous inhibition can lead to synergistic effects in inhibiting tumor growth. nih.gov The quinazolinone scaffold has been identified as a promising framework for developing dual PI3K/HDAC inhibitors. bohrium.commdpi.com Class I PI3Ks are crucial lipid kinases that regulate cellular processes like proliferation and survival, while HDACs are key epigenetic enzymes involved in cancer development. nih.gov

Research into quinazolin-4-one-based hydroxamic acids has demonstrated that the substitution pattern on the quinazolinone ring is critical for inhibitory potency. nih.gov Specifically, 5-substituted quinazolinones have been consistently found to be more potent inhibitors of both PI3K and HDAC enzymes compared to their 4-substituted counterparts. nih.gov This enhanced activity in 5-substituted compounds has led researchers to focus on this particular scaffold for developing potent dual inhibitors. nih.gov For instance, a series of these dual inhibitors showed high potency, with IC50 values often less than 10 nM, and selectivity against PI3Kγ, PI3Kδ, and HDAC6 enzymes. nih.gov

The design strategy for these dual inhibitors often involves integrating an HDAC-targeting hydroxamic acid moiety into a known PI3K inhibitor structure, such as Idelalisib, via an optimized linker. mdpi.comresearchgate.net This approach has yielded compounds with significant anti-proliferative activity across multiple cancer cell lines. nih.gov

Table 1: Comparative Inhibitory Activity of Quinazolinone Analogues

Bioinformatic Prediction of Key Molecular Targets (e.g., ERBB2, SRC, TNF receptor, AKT1)

Bioinformatic tools and in silico methods are increasingly vital in drug discovery for predicting the molecular targets of novel compounds. nih.gov For a series of newly synthesized dihydroquinazoline-2(1H)-one derivatives, bioinformatic predictions have identified several key targets that are essential in cancer progression and treatment. nih.gov

According to these predictions, the key molecular targets for these compounds include ERBB2 (also known as HER2), SRC, TNF receptor, and AKT1. nih.gov These proteins are critical components of signaling pathways that are often dysregulated in cancer.

ERBB2 (HER2): A member of the epidermal growth factor receptor family, its overexpression is a driver in several cancers, including breast cancer. ijpbs.comnih.gov The quinazoline (B50416) scaffold is a known inhibitor of EGFR family kinases. nih.gov

SRC: A proto-oncogene tyrosine kinase that plays a role in cell proliferation, differentiation, and survival.

TNF receptor: Part of the tumor necrosis factor signaling pathway, which is involved in inflammation and apoptosis. nih.gov

AKT1: A serine/threonine kinase that is a central node in pathways regulating cell survival, proliferation, and metabolism, often downstream of PI3K. researchgate.net

The prediction that dihydroquinazoline-2(1H)-one derivatives may interact with these targets suggests their potential as multi-targeted anticancer agents. nih.gov Further computational evaluations, such as ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, have suggested that many of these compounds possess favorable pharmacological properties, indicating their clinical potential. nih.gov Molecular docking studies on other quinazolinone derivatives have also explored interactions with targets like the NF-κB receptor, which regulates the expression of TNF-α. nih.gov

Antiviral Mechanisms (e.g., Inhibition of Viral Nonstructural Proteins, SARS-CoV-2 3CL protease)

The quinazolinone scaffold has been identified as a promising starting point for the development of antiviral agents, particularly against SARS-CoV-2. nih.govnu.edu.om A key target for these antiviral efforts is the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). nih.govresearchgate.net This enzyme is a nonstructural protein (Nsp5) that is essential for the virus's life cycle, as it cleaves the viral polyprotein into functional proteins required for viral replication. nih.govresearchgate.net

Several studies have focused on designing and synthesizing quinazolinone derivatives as inhibitors of the SARS-CoV-2 3CL protease. nu.edu.ombohrium.com Through in silico methods like molecular docking and molecular dynamics simulations, researchers have predicted that these compounds can bind effectively within the active site of the 3CL protease. nih.govnu.edu.om These computational studies show that the quinazolinone derivatives can form stable interactions, primarily through hydrogen bonding and hydrophobic interactions, with key amino acid residues in the enzyme's active site, including the catalytic dyad (Cys-His). nu.edu.om

The inhibitory potential of these compounds has been confirmed through in vitro enzymatic assays. For example, a novel quinazolinone-conjugated benzimidazole (B57391) derivative, compound 9b, exhibited significant anti-3CL enzymatic activity with an IC50 value of 10.73 ± 1.17 μM. nih.gov Another study on a series of 6-fluoro-3-(4-fluorophenyl)-2-mercaptoquinazolin-4(3H)-one derivatives identified several compounds with potent inhibitory activity against SARS-CoV-2 3CLpro, with IC50 values in the low micromolar and even nanomolar range. nu.edu.ombohrium.com Notably, compound 5j from this series was the most potent, with an IC50 of 0.44 µM. nu.edu.ombohrium.com These compounds often show low cytotoxicity in cell lines like VeroE6, indicating a favorable profile for further development. nu.edu.ombohrium.com

Table 2: Inhibitory Activity of Quinazolinone Analogues against SARS-CoV-2 3CLpro

Preclinical Pharmacological Evaluation in Research Models

In Vitro Efficacy Studies

Antiproliferative Activity in Cancer Cell Lines

Derivatives of dihydroquinazolin-2(1H)-one have demonstrated notable anti-proliferative effects against a range of human cancer cell lines. In one study, a series of synthesized dihydroquinazoline-2(1H)-one derivatives were tested for their cytotoxic effects on human liver cancer (HepG-2), ovarian cancer (A2780), and breast cancer (MDA-MB-231) cell lines. nih.govnih.gov Many of the tested compounds exhibited anti-proliferative activity. nih.gov Notably, compounds designated as CA1-e and CA1-g showed the most potent effects against the A2780 ovarian cancer cell line, with IC50 values of 22.76 and 22.94 μM, respectively. nih.govnih.gov

Another family of related compounds, 2,3-dihydroquinazolin-4(1H)-ones, has also been shown to possess broad-spectrum cytotoxic activity against a panel of ten human cancer cell lines, including ovarian (A2780), colon (HT29), breast (MCF-7), and lung (H460) cancer cells. researchgate.net The activity of these compounds varied based on their substitutions, with some analogues exhibiting sub-micromolar potency. researchgate.netresearchgate.net For instance, the phenyl and tolyl analogues displayed good activities with GI50 values ranging from 1.3 to 4.0 μM against the MCF-7 cell line. researchgate.net

| Compound Derivative | Cell Line | Activity (IC50/GI50 in µM) | Reference |

|---|---|---|---|

| CA1-e | A2780 (Ovarian Cancer) | 22.76 | nih.govnih.gov |

| CA1-g | A2780 (Ovarian Cancer) | 22.94 | nih.govnih.gov |

| Phenyl analogue (15) | MCF-7 (Breast Cancer) | 1.3 | researchgate.net |

| Tolyl analogue (16) | MCF-7 (Breast Cancer) | 4.0 | researchgate.net |

Anti-inflammatory Activity Assays

The anti-inflammatory potential of quinazolinone derivatives has been investigated through various in vitro and ex vivo assays. One common method to assess anti-inflammatory activity is the nitric oxide (NO) scavenging assay. nih.gov Certain synthetic quinazolinone derivatives have demonstrated the ability to scavenge nitric oxide, a key inflammatory mediator. nih.govresearchgate.net

In other studies, the anti-inflammatory effects of novel quinazolinone derivatives were evaluated using the carrageenan-induced paw edema model in rats, which measures the reduction of inflammation. nih.gov Some synthesized compounds showed significant anti-inflammatory activity. For example, compounds designated QA-2 and QA-6 exhibited a percentage reduction of edema volume of 82.75% and 81.03%, respectively, after 4 hours, which was noted to be more effective than the standard drug used in that particular study. nih.gov These findings suggest that substitutions at the aromatic ring on the 3-position are favorable for anti-inflammatory activity. nih.gov

| Compound Derivative | Assay | Result (% Reduction of Volume) | Reference |

|---|---|---|---|

| QA-2 | Carrageenan-induced paw edema (in vivo) | 82.75 | nih.gov |

| QA-6 | Carrageenan-induced paw edema (in vivo) | 81.03 | nih.gov |

| QA-1 | Carrageenan-induced paw edema (in vivo) | 65.51 | nih.gov |

| QA-4 | Carrageenan-induced paw edema (in vivo) | 62.06 | nih.gov |

| QA-7 | Carrageenan-induced paw edema (in vivo) | 63.79 | nih.gov |

Antimicrobial and Antifungal Activity Spectrum

Dihydroquinazolinone derivatives have been synthesized and evaluated for their antimicrobial properties against a spectrum of bacteria and fungi. A series of dihydroquinazolinone analogs (4a-f) were tested against Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis, Lactobacillus rhamnosus), and the fungus Candida albicans. researchgate.net Many of the synthesized compounds showed considerable activity. researchgate.net Specifically, compounds 4d and 4e demonstrated the highest activity against P. aeruginosa at a concentration of 0.25 mg/mL. researchgate.net Compound 4d also had a Minimum Inhibitory Concentration (MIC) of 0.25 mg/mL against B. subtilis and L. rhamnosus. researchgate.net The tested molecules also exhibited moderate antifungal activity against C. albicans. researchgate.net

Other studies on related quinazolin-4(3H)-one derivatives have also reported inhibitory effects on the growth of both gram-positive and gram-negative bacteria, as well as various fungal strains. researchgate.net The introduction of specific chemical groups, such as haloaniline or simple alkylamine at the 5-position and 2,4,5-trichloro-isophthalonitrile at the 8-position of the quinazolin-4(3H) one core, was found to improve the antimicrobial activity. researchgate.net

| Compound Derivative | Microorganism | Activity (MIC in mg/mL) | Reference |

|---|---|---|---|

| 4d | Pseudomonas aeruginosa | 0.25 (Highest Activity) | researchgate.net |

| 4e | Pseudomonas aeruginosa | 0.25 (Highest Activity) | researchgate.net |

| 4d | Bacillus subtilis | 0.25 | researchgate.net |

| 4d | Lactobacillus rhamnosus | 0.25 | researchgate.net |

| Series 4a-f | Candida albicans | Moderate Activity | researchgate.net |

Antioxidant Capacity Determination

The antioxidant potential of dihydroquinazolinone derivatives has been assessed using various analytical methods. In one study, the antioxidant activity of a series of dihydroquinazoline-2(1H)-one derivatives was evaluated. nih.gov The amino-substituted compound on the benzene (B151609) ring, designated CA1-7, displayed the most effective antioxidative activity with an IC50 value of 57.99 µM. nih.govnih.gov This activity was attributed to its aniline-like structure. nih.gov

Other related quinazolinone derivatives have also been screened for their free-radical scavenging capabilities using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method and the nitric oxide method. nih.govresearchgate.net In these assays, the change in color and subsequent decrease in absorbance indicates potent antioxidant activity. nih.gov Certain synthesized compounds demonstrated encouraging results, with some showing excellent scavenging capacity against both DPPH and nitric oxide radicals, in some cases higher than the standard antioxidant ascorbic acid. researchgate.net

| Compound Derivative | Assay | Activity (IC50 in µM) | Reference |

|---|---|---|---|

| CA1-7 | Antioxidant Assay | 57.99 | nih.govnih.gov |

Cytotoxicity Profiling in Non-Cancerous Cell Lines

To assess the potential for selective anticancer activity, dihydroquinazolinone derivatives have also been evaluated for their cytotoxic effects on non-cancerous cell lines. In a study that evaluated the antiproliferative activity of 2,3-dihydroquinazolin-4(1H)-one analogues against a panel of cancer cells, the cytotoxicity was also assessed in the normal breast cell line, MCF10A. researchgate.net This allows for a preliminary assessment of the therapeutic window. researchgate.net

Similarly, another investigation into the anticancer properties of dihydroquinazoline-2(1H)-one derivatives used human hepatic stellate cells (LX-2) as a normal control to compare the cytotoxic effects against liver cancer cells. nih.gov In a separate study, newly synthesized quinazolinone derivatives were tested on the normal cell line MRC-5 to determine their antiproliferative effects. nih.gov While some derivatives showed potent activity against cancer cell lines, their effect on non-cancerous cells is a critical factor in determining their potential for further development.

In Vivo Efficacy Studies in Animal Models

Efficacy in Murine Infection Models

No studies describing the efficacy of 5-Amino-3,4-dihydroquinazolin-2(1H)-one in murine models of infection were identified.

Assessment of Compound Distribution in Animal Tissues (e.g., Brain Exposure in Mice)

There is no available data on the distribution of 5-Amino-3,4-dihydroquinazolin-2(1H)-one in animal tissues, including brain exposure in mice.

Preclinical Pharmacokinetic (PK) Evaluation (e.g., in Mice)

The preclinical pharmacokinetic profile of 5-Amino-3,4-dihydroquinazolin-2(1H)-one in mice or other animal models has not been reported in the reviewed literature.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. currentscience.info This method is crucial in drug design for simulating the interaction between a ligand, such as a dihydroquinazolinone derivative, and a biological target, typically a protein or enzyme. currentscience.inforesearchgate.net

Molecular docking studies are instrumental in elucidating how dihydroquinazolinone derivatives fit into the active sites of biological targets. nih.gov These simulations predict various possible binding poses and calculate a scoring function, often expressed as binding affinity (e.g., in kcal/mol), to estimate the strength of the interaction. researchgate.netresearchgate.net For instance, studies on various quinazolinone derivatives have identified potential binding modes within targets like the human carbonic anhydrase II (HCA II) enzyme and Poly (ADP-ribose) polymerases (PARPs), which are involved in cancer. ijpsdronline.comnih.gov

The binding affinity values help rank potential drug candidates, with lower binding energy scores suggesting a more stable and favorable interaction between the ligand and the receptor. ijpsdronline.com Research on related dihydroquinazolinone compounds has shown a range of binding affinities depending on the specific substitutions on the quinazolinone core and the target protein. researchgate.net For example, docking of certain derivatives into the PARP10 active site has been performed to understand their potential as inhibitors. nih.govnih.govresearchgate.net This approach allows for the virtual screening of large libraries of compounds to identify those with the highest predicted affinity for a specific target. youtube.com

Table 1: Example of Molecular Docking Data for Dihydroquinazolinone Derivatives Against Various Targets Note: This table presents representative data for the broader class of dihydroquinazolinone compounds to illustrate typical research findings.

| Compound Class | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Dihydroquinazolinone | PARP10 | 5LX6 | -8.5 to -9.5 | His887, Ala911, Tyr919, Ala921 |

| Dihydroquinazolinone | HER2 (ERBB2) | 3PP0 | -7.8 to -8.9 | Asp863, Met801, Cys805 |

| Dihydroquinazolinone | HCA II | 1V9E | -7.1 to -8.2 | His94, His96, Thr199, Thr200 |

A primary outcome of molecular docking is the detailed visualization of intermolecular interactions between the ligand and the amino acid residues within the target's binding pocket. researchgate.net These interactions are critical for the stability of the ligand-protein complex. Common interactions identified in studies of quinazolinone derivatives include:

Hydrogen Bonds: These form between hydrogen bond donors (like the N-H groups in the dihydroquinazolinone ring) and acceptors (like the carbonyl oxygen of an amino acid). ijpsdronline.com

Hydrophobic Interactions: These occur between the nonpolar parts of the ligand (such as the benzene (B151609) ring) and hydrophobic amino acid residues (e.g., Alanine, Valine, Leucine). nih.gov

Pi-Interactions: These include pi-pi stacking, pi-pi T-shaped, and pi-alkyl interactions involving the aromatic rings of the quinazolinone scaffold and aromatic or alkyl residues of the protein, such as Tyrosine, Phenylalanine, and Alanine. nih.govresearchgate.net

For example, docking studies of quinazolinone derivatives into the PARP10 active site revealed pi-alkyl interactions with residues like Ala921 and Leu926, and pi-pi interactions with His887 and Tyr919. nih.govresearchgate.net Identifying these specific interactions provides a roadmap for chemists to modify the ligand's structure to enhance binding affinity and selectivity. nih.gov

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comnih.gov In medicinal chemistry, DFT is a powerful tool for elucidating the mechanisms of chemical reactions, such as those involved in the synthesis of the dihydroquinazolinone core. acs.org

By calculating the energies of reactants, transition states, and products, DFT can map out the entire energy profile of a reaction pathway. pku.edu.cn This allows researchers to determine the most energetically favorable mechanism. For complex multi-step syntheses, DFT can identify rate-determining steps and predict the regioselectivity and stereoselectivity of reactions. mdpi.com While direct DFT studies on the reaction mechanism for 5-Amino-3,4-dihydroquinazolin-2(1H)-one are not widely published, the methodology is broadly applied to understand cycloaddition and condensation reactions that form similar heterocyclic systems. mdpi.compku.edu.cn These calculations provide crucial insights that can help optimize reaction conditions, improve yields, and design novel synthetic routes. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, primarily using DFT, provide fundamental insights into the electronic properties and reactivity of molecules like 5-Amino-3,4-dihydroquinazolin-2(1H)-one.

Frontier Molecular Orbital (FMO) theory is used to explain and predict the outcome of chemical reactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. nih.gov

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. nih.gov A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity and biological activity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov DFT calculations are routinely used to compute these orbital energies and predict the reactive nature of quinazolinone derivatives. researchgate.net

Table 2: Representative Quantum Chemical Parameters for Quinazolinone-like Scaffolds Note: Values are illustrative examples from DFT studies on related heterocyclic compounds to demonstrate the application of the analysis.

| Parameter | Description | Typical Value Range (eV) | Implication |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 | Indicates electron-donating capability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 3.0 to 5.0 | Lower value suggests higher reactivity |

| Chemical Hardness (η) | Resistance to change in electron distribution | 1.5 to 2.5 | Higher value suggests greater stability |

| Electrophilicity Index (ω) | Propensity to accept electrons | 1.5 to 3.0 | Higher value suggests stronger electrophile |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. chemrxiv.orgnih.gov It is used to identify the charge distribution and predict how a molecule will interact with other molecules, particularly in biological systems. bhu.ac.in

MEP maps are color-coded to show different regions of electrostatic potential:

Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen and nitrogen. researchgate.netresearchgate.net

Blue Regions: Indicate positive electrostatic potential (electron-poor areas), which are favorable for nucleophilic attack. These are typically located around hydrogen atoms, especially those attached to heteroatoms. researchgate.netresearchgate.net

Green Regions: Represent neutral or zero potential areas.

For a molecule like 5-Amino-3,4-dihydroquinazolin-2(1H)-one, an MEP map would highlight the electron-rich regions around the carbonyl oxygen and the amino group's nitrogen atom, suggesting these are primary sites for hydrogen bonding and other electrostatic interactions. nih.gov This information is invaluable for understanding non-covalent binding interactions in molecular docking and for predicting sites of reactivity. bhu.ac.in

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Based on a comprehensive review of available scientific literature, specific studies detailing the Natural Bond Orbital (NBO) analysis for the purpose of understanding the intermolecular interactions of 5-Amino-3,4-dihydroquinazolin-2(1H)-one could not be located. While NBO analysis is a common computational method used to study bonding and interactions in molecules, including related quinazolinone structures, dedicated research applying this analysis to 5-Amino-3,4-dihydroquinazolin-2(1H)-one is not present in the searched scientific papers.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions for Drug Likeness

In silico ADMET prediction is a crucial step in drug discovery for assessing the pharmacokinetic and safety profiles of potential drug candidates. nih.gov A thorough search of scientific databases and research articles was conducted to find specific ADMET prediction data for 5-Amino-3,4-dihydroquinazolin-2(1H)-one. This search did not yield any studies that have published computational predictions for the absorption, distribution, metabolism, excretion, and toxicity properties of this particular compound. Although ADMET studies have been performed on various derivatives of the quinazolinone and dihydroquinazolinone scaffolds nih.govresearchgate.net, the specific data for the 5-Amino-3,4-dihydroquinazolin-2(1H)-one variant were not found.

Emerging Research Areas and Future Directions for 5 Amino 3,4 Dihydroquinazolin 2 1h One Research

Development of Novel Analogs with Enhanced Potency and Selectivity

A primary focus of ongoing research is the rational design and synthesis of novel analogs of 5-Amino-3,4-dihydroquinazolin-2(1H)-one to improve therapeutic efficacy. The goal is to create derivatives with heightened potency against specific biological targets while minimizing off-target effects. This involves strategic modification of the core dihydroquinazolinone structure. For instance, studies on related quinazolinone derivatives have shown that substitutions at various positions on the quinazolinone ring system can significantly influence biological activity. For example, in a series of quinazolin-4(3H)-ones designed as VEGFR-2 inhibitors, the presence and positioning of electron-withdrawing or electron-donating groups on an attached phenyl ring, as well as the use of spacers, dramatically affected anticancer potency. dovepress.com

One study demonstrated that a 4-trifluoromethylphenyl urea (B33335) moiety attached to the quinazoline (B50416) core resulted in potent antitumor activity against multiple cancer cell lines, including HCT116, HePG2, Hela, and MCF-7. dovepress.com Another analog featuring a 4-methoxyphenyl (B3050149) urea group also showed significant anticancer effects. dovepress.com These findings highlight that even subtle changes to the periphery of the quinazolinone scaffold can lead to substantial differences in potency and cellular activity, providing a roadmap for modifying the 5-Amino-3,4-dihydroquinazolin-2(1H)-one structure. Future efforts will likely involve creating a library of analogs with diverse substitutions on the amino group and the benzene (B151609) ring to identify candidates with superior performance.

Table 1: Anticancer Activity of Selected Quinazolin-4(3H)-one Analogs

| Compound | Target Cell Line | IC50 (μM) |

|---|---|---|

| Compound 5d (with 4-trifluoromethylphenyl) | HePG2 | 2.39 |

| Compound 5d (with 4-trifluoromethylphenyl) | MCF-7 | 4.81 |

| Compound 5d (with 4-trifluoromethylphenyl) | HCT116 | 6.09 |

| Compound 5h (with 4-methoxyphenyl) | HCT116 | 5.89 |

| Compound 5h (with 4-methoxyphenyl) | HePG2 | 6.74 |

| Compound 5p (7-chloro analog) | VEGFR-2 | 0.117 |

| Sorafenib (Reference Drug) | VEGFR-2 | 0.069 |

This table is interactive. Data sourced from a study on quinazolin-4(3H)-ones bearing urea functionality. dovepress.com

Exploration of New Therapeutic Indications based on Mechanism of Action

The dihydroquinazolinone framework is considered a "privileged scaffold" because it can interact with a wide range of biological receptors, allowing for the development of drugs for various diseases. nih.govnih.gov While much research has focused on its anticancer potential, the underlying mechanisms of action suggest applicability in other therapeutic areas. nih.gov For example, certain quinazolinone derivatives act as small molecule inhibitors for kinases like EGFR and p38 MAP kinase, which are implicated in inflammatory diseases as well as cancer. nih.gov

The structural similarity of 5-Amino-3,4-dihydroquinazolin-2(1H)-one to compounds with known anti-inflammatory, antioxidative, and cardiovascular activities suggests that its analogs could be developed for these conditions. nih.govmdpi.com For instance, some 2-(arylmethylthio)-3-phenylquinazolin-4-ones have demonstrated significant antiplatelet aggregation activity. mdpi.com Furthermore, the discovery that certain dihydroquinazoline (B8668462) derivatives act as inhibitors of Trypanothione Reductase (TryR), a key enzyme in the parasite Trypanosoma brucei, opens up possibilities for developing new treatments for human African trypanosomiasis. researchgate.net Future research will involve screening 5-Amino-3,4-dihydroquinazolin-2(1H)-one and its derivatives against a broader range of biological targets to uncover novel therapeutic applications beyond oncology.

Integration of Advanced Synthetic Methodologies for Library Generation

To accelerate the discovery of new drug candidates, researchers are integrating advanced synthetic methodologies to rapidly generate large and diverse libraries of dihydroquinazolinone derivatives. nih.gov Traditional multi-step syntheses can be slow and inefficient. nih.gov Modern approaches, such as solid-phase synthesis (SPS) and combinatorial chemistry, allow for the high-throughput creation of numerous compounds for screening. nih.gov

One novel and convenient approach for the solid-phase synthesis of dihydroquinazoline-2(1H)-one derivatives has already been developed, leading to the creation of 19 different compounds. nih.gov This method utilizes a tetrafunctional scaffold precursor, N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid, on a solid support, which maximizes the potential for chemical diversity. nih.gov Other emerging strategies include metal-free, formal [4+2] cycloadditions to construct the dihydroquinazolinone core under mild conditions, with yields up to 98%. researchgate.net Such efficient, one-pot, multicomponent reactions are crucial for building extensive compound libraries. researchgate.net These advanced synthetic routes enable the systematic exploration of the chemical space around the 5-Amino-3,4-dihydroquinazolin-2(1H)-one scaffold, significantly shortening the process of lead compound discovery and optimization. nih.gov

Deeper Elucidation of Molecular Targets and Signaling Pathways

While the dihydroquinazolinone scaffold is known to be biologically active, the precise molecular targets and signaling pathways for many of its derivatives, including 5-Amino-3,4-dihydroquinazolin-2(1H)-one, are not fully understood. researchgate.net Future research will focus on detailed molecular-level investigations to identify specific protein interactions and delineate the downstream cellular effects. Although the target for some 2-aryl dihydroquinazolinones that exhibit antitumor effects has remained elusive for decades, recent studies suggest interactions with tubulin. researchgate.net

Bioinformatics prediction tools have been employed to identify potential key targets for newly synthesized dihydroquinazoline-2(1H)-one derivatives, suggesting that proteins such as ERBB2, SRC, TNF receptor, and AKT1 could play essential roles in their anticancer activity. nih.gov Experimental validation of these predicted targets is a critical next step. Techniques such as affinity chromatography, proteomics, and genetic screening will be instrumental in identifying the direct binding partners of 5-Amino-3,4-dihydroquinazolin-2(1H)-one analogs. A thorough understanding of these molecular interactions will enable more rational drug design and could reveal biomarkers for patient selection in future clinical applications.

Computational Design and Optimization of Dihydroquinazolinone Scaffolds

Computational tools are becoming indispensable in modern drug discovery, and their application to the dihydroquinazolinone scaffold is a rapidly growing area of research. researchgate.net Molecular docking and simulation studies are being used to predict how different derivatives bind to the active sites of target proteins, such as kinases and enzymes from pathogenic organisms like Leishmania. researchgate.netmdpi.com For example, computational docking experiments have helped rationalize why certain enantiomers of dihydroquinazolinones may bind more effectively to tubulin, correlating with their antitumor activity. researchgate.net

In addition to predicting binding affinity, computational models are used to evaluate pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of newly designed compounds. nih.gov This in silico screening helps prioritize which analogs to synthesize and test in the lab, saving significant time and resources. researchgate.net For a series of 19 dihydroquinazoline-2(1H)-one derivatives, ADMET prediction suggested that 14 had good pharmacological properties and clinical potential. nih.gov As our understanding of the molecular targets of 5-Amino-3,4-dihydroquinazolin-2(1H)-one deepens, computational methods will be crucial for optimizing the scaffold to achieve desired therapeutic properties, including enhanced oral bioavailability and improved safety profiles. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing 5-amino-3,4-dihydroquinazolin-2(1H)-one and its derivatives?

The compound is typically synthesized via cyclization reactions. For example, urea can react with substituted benzylamines under thermal conditions (e.g., 220°C) to form the dihydroquinazolinone core. Substituents are introduced via alkylation or halogenation at the N1 or C6 positions. Green synthesis methods using hydrogen peroxide as an oxidant under mild, metal-free conditions have also been reported for related dihydroquinazolinones, yielding intermediates that undergo ring closure reactions .

Q. How is structural characterization of 5-amino-3,4-dihydroquinazolin-2(1H)-one performed?

Key techniques include:

- 1H NMR : To confirm substituent positions and hydrogen environments (e.g., singlet peaks for aromatic protons or methyl groups).

- LC/MS (ES+) : For molecular weight validation and purity assessment.

- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for structurally similar quinazolinones .

- HRMS : Validates exact mass and molecular formula .

Q. What preliminary biological assays are used to screen this compound?

Initial screening often includes:

- Enzyme inhibition assays : For targets like monoamine oxidase (MAO) or tubulin, using spectrophotometric methods to measure IC50 values .

- Receptor binding studies : Radioligand displacement assays (e.g., for D2 or 5-HT1A receptors) to determine Ki values .

- Antiproliferative assays : MTT or SRB assays against cancer cell lines to evaluate cytotoxicity .

Advanced Research Questions

Q. How can substituent variations optimize MAO inhibitory activity in this scaffold?

Structure-activity relationship (SAR) studies reveal that:

- C6 substitutions : Electron-withdrawing groups (e.g., Br) enhance MAO-B inhibition, while bulky groups reduce activity.

- N1 modifications : Piperazinyl or piperidinyl groups improve blood-brain barrier penetration for CNS targets .

- Methodological note : Parallel synthesis of derivatives with systematic substituent changes, followed by kinetic analysis (e.g., Lineweaver-Burk plots), can identify competitive vs. non-competitive inhibition mechanisms .

Q. What strategies resolve contradictory data in anti-tubulin activity studies?

Discrepancies in IC50 values may arise from:

- Assay conditions : Variations in tubulin polymerization protocols (e.g., temperature or GTP concentration).

- Cellular context : Differences in efflux pump expression (e.g., P-gp) across cell lines.

- Resolution approach : Validate activity using orthogonal methods (e.g., immunofluorescence for microtubule disruption) and standardize assay parameters .

Q. How does the compound's interaction with neurotransmitter receptors inform CNS drug design?

Dual D2/5-HT1A receptor binding (Ki < 100 nM) suggests potential antipsychotic applications. To enhance selectivity:

- Molecular docking : Use crystal structures of receptors (e.g., 5-HT1A PDB: 7E2Z) to guide substituent placement.

- Pharmacokinetic profiling : Assess metabolic stability in liver microsomes and CNS permeability via PAMPA-BBB assays .

Q. What in vivo models are suitable for evaluating neuroprotective efficacy?

- Rodent models : MPTP-induced Parkinson’s disease for MAO-B inhibitors, measuring dopamine levels via HPLC.

- Behavioral assays : Tail suspension test (TST) for antidepressant activity linked to 5-HT1A modulation.

- Dosing considerations : Optimize bioavailability using pharmacokinetic studies (e.g., AUC0–24h) .

Methodological Challenges and Solutions

Q. How are regioselectivity issues addressed during synthesis?

Competing reactions (e.g., over-alkylation) are mitigated by:

- Protecting groups : Temporarily block reactive amines during halogenation.

- Microwave-assisted synthesis : Reduces side reactions via controlled heating .

Q. What analytical techniques validate compound stability under physiological conditions?

- Forced degradation studies : Expose the compound to acidic/alkaline conditions, then analyze via HPLC-DAD.

- LC-QTOF-MS : Identifies degradation products and metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.